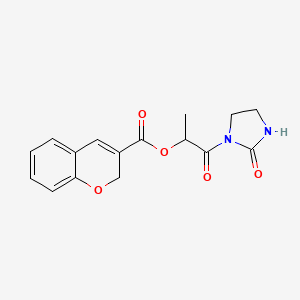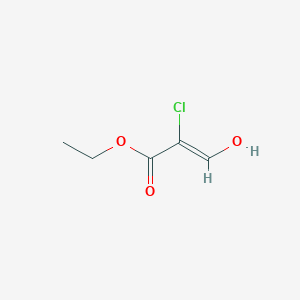
Ethyl 2-chloro-3-hydroxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5H7ClO3 It is a derivative of acrylate, characterized by the presence of a chloro and hydroxy group on the acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through the reaction of ethyl acrylate with chlorine and subsequent hydrolysis. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group. The hydrolysis step is then carried out using water or a mild base to introduce the hydroxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .
化学反応の分析
Types of Reactions: Ethyl 2-chloro-3-hydroxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted acrylates.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in the formation of alcohols.
科学的研究の応用
Ethyl 2-chloro-3-hydroxyacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of ethyl 2-chloro-3-hydroxyacrylate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the acrylate backbone, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Ethyl 3-hydroxy-2-aryl acrylate: Similar in structure but with an aryl group instead of a chloro group.
Methyl 2-chloro-3-hydroxyacrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloroacrylate: Lacks the hydroxy group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C5H7ClO3 |
|---|---|
分子量 |
150.56 g/mol |
IUPAC名 |
ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |
InChIキー |
OQIYGSPEMWMAFA-ARJAWSKDSA-N |
異性体SMILES |
CCOC(=O)/C(=C/O)/Cl |
正規SMILES |
CCOC(=O)C(=CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


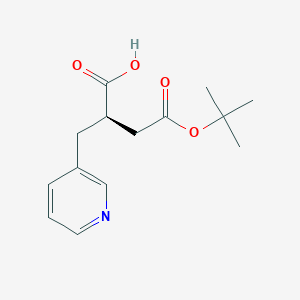

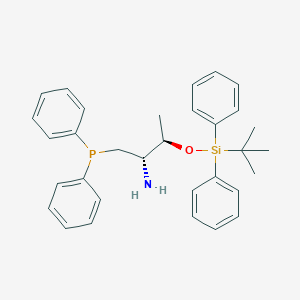
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
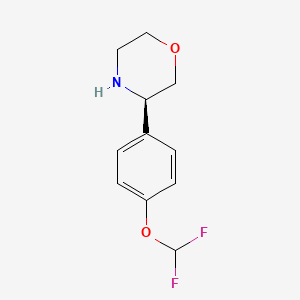
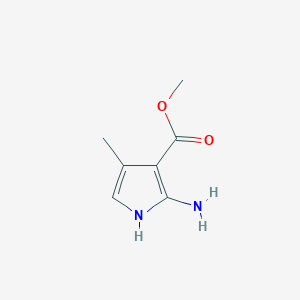
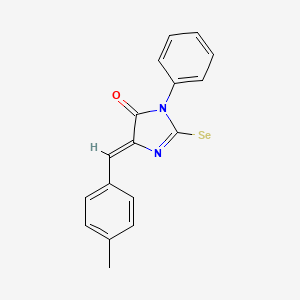
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)

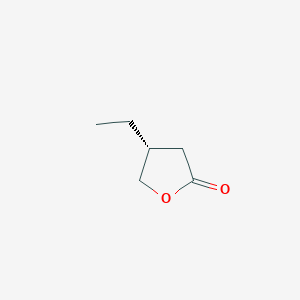
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
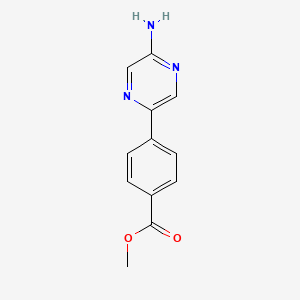
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
